

Spectroscopic and Synthetic Profile of tert-Butyl 3-formylbenzylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	tert-Butyl 3-formylbenzylcarbamate
Cat. No.:	B061396

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for **tert-butyl 3-formylbenzylcarbamate** (CAS No. 170853-04-0). While comprehensive, experimentally-derived spectroscopic data for this specific compound is not readily available in the cited public literature, this document compiles predicted data based on established principles of spectroscopy and data from analogous compounds. This guide is intended to support research and development activities by providing a robust analytical framework and a practical synthetic protocol.

Compound Overview

tert-Butyl 3-formylbenzylcarbamate is a bifunctional organic molecule incorporating a Boc-protected amine and an aromatic aldehyde. This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and other bioactive compounds. The presence of the reactive formyl group allows for a variety of subsequent chemical transformations, such as reductive amination, oxidation, or olefination, while the tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable means of masking the benzylamine functionality.

Chemical Structure:

Molecular Formula: C₁₃H₁₇NO₃[\[1\]](#)

Molecular Weight: 235.28 g/mol [\[1\]](#)

Appearance: Pale yellow solid[\[1\]](#)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **tert-butyl 3-formylbenzylcarbamate**. These predictions are derived from the analysis of its functional groups and by comparison with spectral data of similar compounds such as tert-butyl benzylcarbamate and other aromatic aldehydes.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.9 - 10.1	Singlet	1H	Ar-CHO
~7.8 - 7.9	Singlet (or distorted triplet)	1H	Ar-H (proton ortho to CHO)
~7.6 - 7.7	Doublet	1H	Ar-H (proton para to CH ₂ NHBoc)
~7.4 - 7.5	Triplet	1H	Ar-H (proton meta to both groups)
~7.3 - 7.4	Doublet	1H	Ar-H (proton ortho to CH ₂ NHBoc)
~5.0 - 5.2	Broad Singlet	1H	NH
~4.4 - 4.5	Doublet	2H	CH ₂ -NH
1.48	Singlet	9H	-C(CH ₃) ₃

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~192	CHO
~156	NC=O
~140	Ar-C-CH ₂ NHBoc
~137	Ar-C-CHO
~132	Ar-CH
~129	Ar-CH
~128	Ar-CH
~127	Ar-CH
~80	-C(CH ₃) ₃
~45	CH ₂ -NH
28.4	-C(CH ₃) ₃

Predicted FT-IR Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Medium, Sharp	N-H Stretch
~3050	Weak	Aromatic C-H Stretch
~2980, 2870	Medium-Strong	Aliphatic C-H Stretch
~2820, 2720	Medium, Sharp	Aldehyde C-H Stretch (Fermi doublet)
~1710	Strong, Sharp	C=O Stretch (Aldehyde)
~1690	Strong, Sharp	C=O Stretch (Carbamate)
~1520	Medium	N-H Bend
~1250, 1160	Strong	C-O Stretch

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI)

m/z	Interpretation
236.12	[M+H] ⁺
258.10	[M+Na] ⁺
180.08	[M - C ₄ H ₉ O] ⁺ (Loss of tert-butoxy group)
134.06	[M - Boc group] ⁺

Experimental Protocols

Proposed Synthesis of tert-Butyl 3-formylbenzylcarbamate

A common and effective method for the Boc protection of amines is the reaction with di-tert-butyl dicarbonate (Boc₂O).

Materials:

- 3-(Aminomethyl)benzaldehyde hydrochloride
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Ethyl acetate

- Hexanes

Procedure:

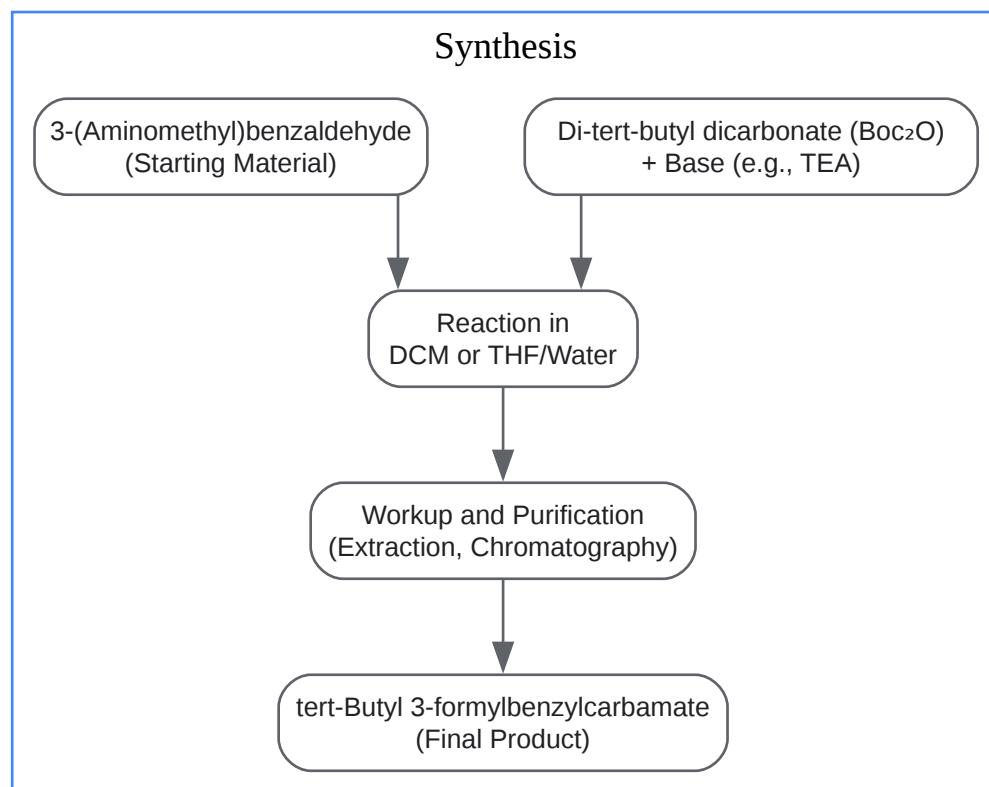
- To a solution of 3-(aminomethyl)benzaldehyde hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of THF and water, add a base such as triethylamine (1.1 eq) or sodium bicarbonate (2.2 eq) at 0 °C.
- Stir the mixture for 15-30 minutes to neutralize the hydrochloride salt.
- To this mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water.
- If a water-miscible solvent like THF was used, remove it under reduced pressure.
- Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield **tert-butyl 3-formylbenzylcarbamate** as a pale yellow solid.

General Protocol for Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

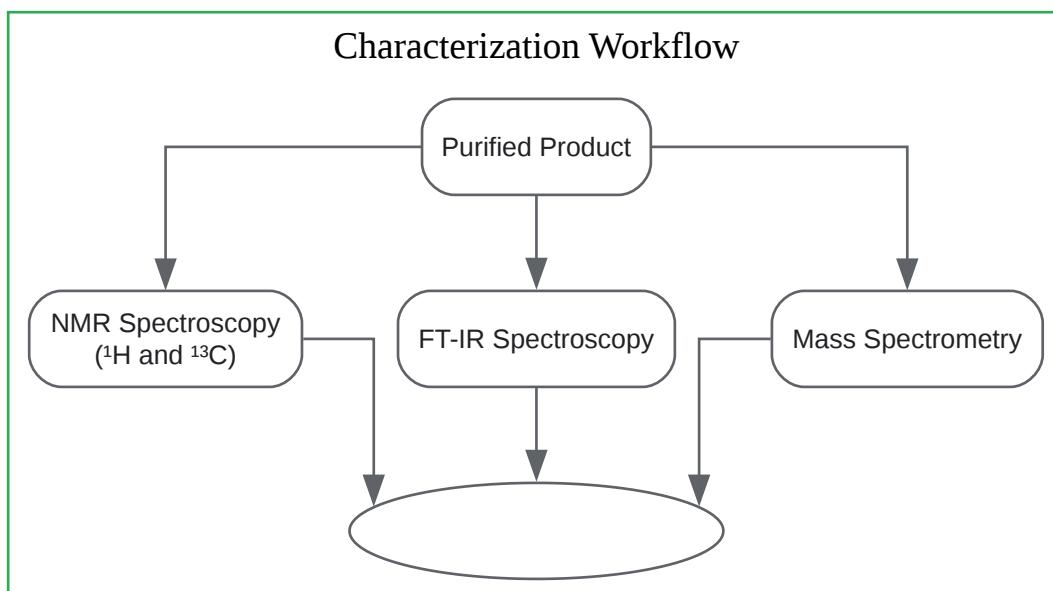
- Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to an NMR tube.
- Acquire the ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Process the data by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shifts using the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

FT-IR Spectroscopy:


- Record the FT-IR spectrum of the solid sample using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Acquire the spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Perform a background scan prior to the sample scan.

Mass Spectrometry:

- Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
- Introduce the sample into an ESI-mass spectrometer.
- Acquire the mass spectrum in positive ion mode over a suitable m/z range.


Workflow and Pathway Visualizations

The following diagrams illustrate the proposed synthetic pathway and the general analytical workflow for the characterization of **tert-butyl 3-formylbenzylcarbamate**.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **tert-Butyl 3-formylbenzylcarbamate**.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. CAS 170853-04-0: TERT-BUTYL 3-FORMYLBENZYLCARBAMATE [cymitquimica.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of tert-Butyl 3-formylbenzylcarbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b061396#spectroscopic-data-for-tert-butyl-3-formylbenzylcarbamate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com